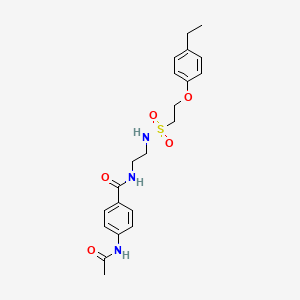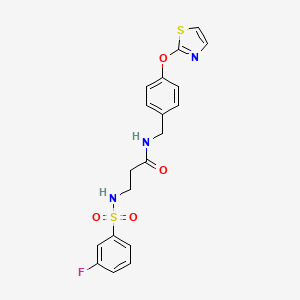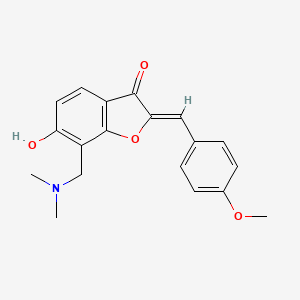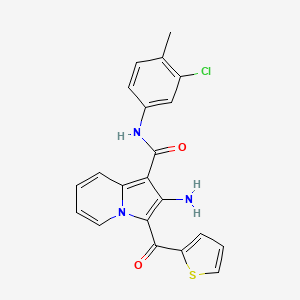
4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide, also known as AEBSF, is a synthetic compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples. AEBSF has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Synthesis
The study of benzamide derivatives, including compounds structurally related to 4-acetamido-N-(2-(2-(4-ethylphenoxy)ethylsulfonamido)ethyl)benzamide, has been pivotal in understanding the electronic structure and biological activity of these molecules. For instance, Klasinc et al. (2009) emphasized the interaction of the benzene ring with the amidic group in benzamide derivatives and their role in biological activity through photoelectron spectroscopy (Klasinc, Novák, Sabljic, & McGlynn, 2009). Similarly, advancements in the synthesis of novel imines and thiazolidinones derivatives from phenoxy acetohydrazide highlight the diverse chemical reactivity and potential antimicrobial applications of these compounds (Fuloria, Singh, Yar, & Ali, 2009).
Biomedical Applications
Investigations into the reactivity of sulfonamide derivatives have led to the identification of potential antimalarial and COVID-19 therapeutics. For example, Fahim and Ismael (2021) studied the antimalarial activity of sulfonamide derivatives, noting their low cytotoxicity and promising IC50 values, suggesting potential applications against COVID-19 (Fahim & Ismael, 2021). Additionally, the synthesis and characterization of polyamides and poly(amide-imide)s derived from bis(aminophenoxy) benzonitrile demonstrate the importance of these compounds in developing high-performance materials with potential biomedical applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Advanced Material Applications
The development of photoresponsive molecularly imprinted hydrogels, as researched by Gong, Wong, and Lam (2008), illustrates the application of sulfonamide derivatives in creating materials capable of the photoregulated release and uptake of pharmaceuticals, showcasing their utility in drug delivery systems (Gong, Wong, & Lam, 2008).
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-[2-(4-ethylphenoxy)ethylsulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-17-4-10-20(11-5-17)29-14-15-30(27,28)23-13-12-22-21(26)18-6-8-19(9-7-18)24-16(2)25/h4-11,23H,3,12-15H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKLJVRINFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)

